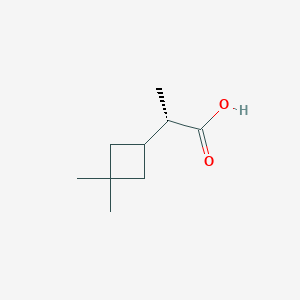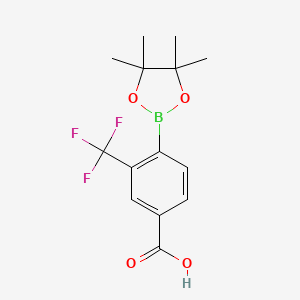
Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acids are important organic molecules because they have found widespread applications in many fields . They can be converted into phenols via simple organic reagents at room temperature . This approach is compatible with various functional groups and heterocycles and can be easily scaled up .
Synthesis Analysis
The synthesis of phenols from benzoic acids is reported to be efficient and practical . This transformation has been leveraged as strategic steps to prepare bioactive molecules and unsymmetrical hexaarylbenzenes .Molecular Structure Analysis
The molecular structure of related compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been characterized .Chemical Reactions Analysis
The key migration step in the conversion of benzoic acids to phenols involves a free carbocation instead of a radical intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been characterized .Applications De Recherche Scientifique
Synthesis and Crystallographic Studies
- Compound Synthesis and Conformational Analysis : Benzoic acid derivatives like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized and analyzed for their molecular structures using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. These compounds were further evaluated using X-ray diffraction and density functional theory (DFT) to ascertain their molecular structures and physicochemical properties (Huang et al., 2021).
Fluorescent Prochelator Development
- Fluorescent Prochelators for Metal Ion Detection : The development of boronic ester-based fluorescent prochelators like FloB, which respond to hydrogen peroxide and various metal ions by decreasing fluorescence, is a notable application. These prochelators reveal a fluorescein-tagged metal chelator upon oxidation by hydrogen peroxide, making them useful in detecting metal ions in cellular environments (Hyman & Franz, 2012).
Medicinal Chemistry and Cytoprotection
- Enhancing Prochelators for Oxidative Stress Protection : Benzoic acid derivatives have been modified to improve their hydrolytic stability and efficiency in releasing chelators that sequester iron and protect cells against oxidative damage. For example, derivatives like (E)-N'-(5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)isonicotinohydrazide have shown improved stability and increased release of active chelators (Wang & Franz, 2018).
Directed Lithiation for Organic Synthesis
- Ortho-Lithiated Benzoic Acids in Synthesis : The directed lithiation of benzoic acids, including those with ortho-lithiated species, has been studied for its applications in organic synthesis. This method provides routes to benzoic acids with various functionalities, expanding the scope of organic synthesis techniques (Bennetau et al., 1995).
Structure-Metabolism Relationships
- Metabolism and Physicochemical Properties : Studies on substituted benzoic acids have explored their metabolic fates and the impact of physicochemical properties on these processes. This research provides insights into benzoate metabolism and the features of drug-metabolizing enzyme active sites (Ghauri et al., 1992).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(11(19)20)7-9(10)14(16,17)18/h5-7H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGQLUHYWFNBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

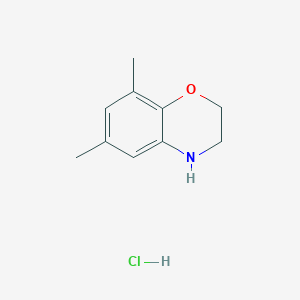
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)
![2-((4-Bromobenzyl)amino)-2-oxoethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2472774.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide](/img/structure/B2472775.png)
![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)
![N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472777.png)
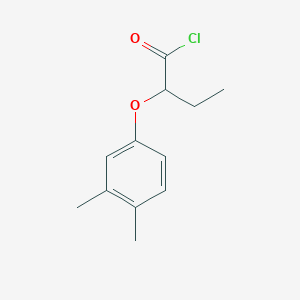
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2472782.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2472783.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)
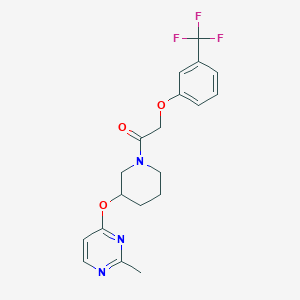

![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)
